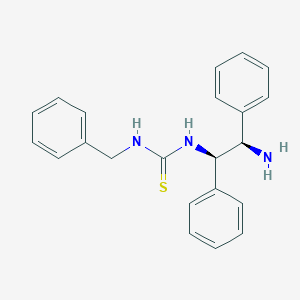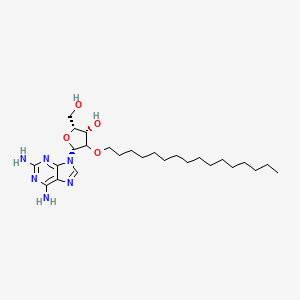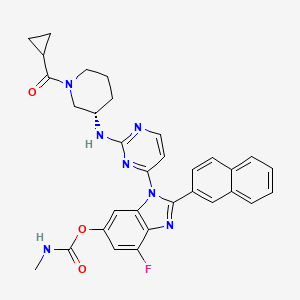
JNK3 inhibitor-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNK3 inhibitor-8 is a highly selective and potent inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. JNK3 is primarily expressed in the brain and is involved in various cellular processes, including stress response, apoptosis, and neurodegeneration. The inhibition of JNK3 has shown promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNK3 inhibitor-8 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps :
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Functional Groups: Various functional groups are introduced to enhance the selectivity and potency of the inhibitor. This may involve reactions such as halogenation, alkylation, and acylation.
Final Coupling Reaction: The final step involves coupling the core structure with specific substituents to achieve the desired inhibitor.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This may include optimizing reaction conditions, using advanced purification techniques, and implementing quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
JNK3 inhibitor-8 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups to their reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often to enhance the inhibitor’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
Scientific Research Applications
JNK3 inhibitor-8 has a wide range of scientific research applications, including:
Mechanism of Action
JNK3 inhibitor-8 exerts its effects by selectively binding to the active site of JNK3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, including transcription factors such as c-Jun and activating transcription factor 2 (ATF-2). By blocking these pathways, this compound can reduce cellular stress responses, apoptosis, and neuroinflammation .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to JNK3 inhibitor-8, including:
JNK-IN-8: An irreversible inhibitor of JNK1, JNK2, and JNK3 with high selectivity.
Aminopyrazole Derivatives: Potent and isoform-selective JNK3 inhibitors with improved pharmacological properties.
Benzimidazole Derivatives: Neuroprotective JNK3 inhibitors with high selectivity and potency.
Uniqueness
This compound stands out due to its high selectivity for JNK3 over other isoforms and its potent neuroprotective effects. Its unique molecular scaffold and optimized pharmacokinetic properties make it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C32H30FN7O3 |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
[3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]-7-fluoro-2-naphthalen-2-ylbenzimidazol-5-yl] N-methylcarbamate |
InChI |
InChI=1S/C32H30FN7O3/c1-34-32(42)43-24-16-25(33)28-26(17-24)40(29(38-28)22-11-8-19-5-2-3-6-21(19)15-22)27-12-13-35-31(37-27)36-23-7-4-14-39(18-23)30(41)20-9-10-20/h2-3,5-6,8,11-13,15-17,20,23H,4,7,9-10,14,18H2,1H3,(H,34,42)(H,35,36,37)/t23-/m0/s1 |
InChI Key |
CWLAIOPWFOOJHQ-QHCPKHFHSA-N |
Isomeric SMILES |
CNC(=O)OC1=CC2=C(C(=C1)F)N=C(N2C3=NC(=NC=C3)N[C@H]4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
Canonical SMILES |
CNC(=O)OC1=CC2=C(C(=C1)F)N=C(N2C3=NC(=NC=C3)NC4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)
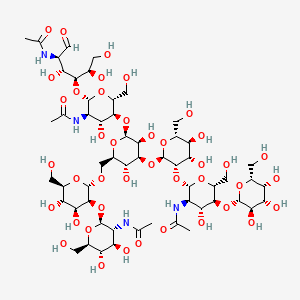
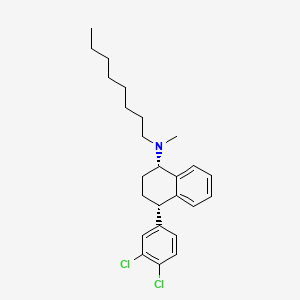
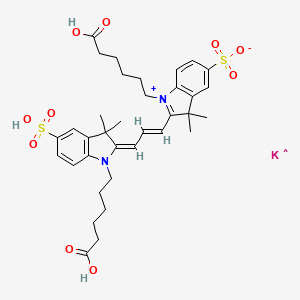
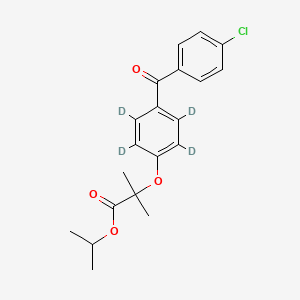
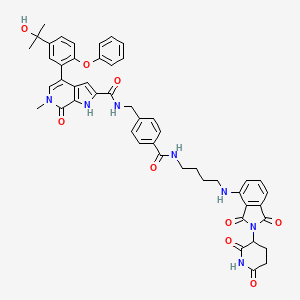
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)
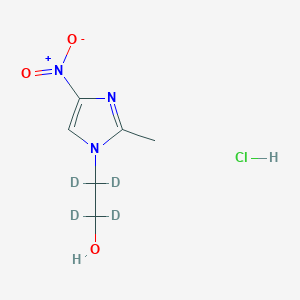
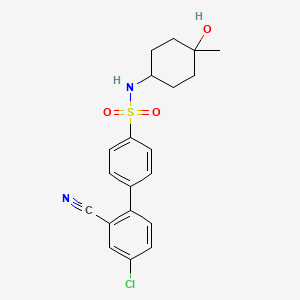
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
